physical and chemical properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
physical and chemical properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
Title: Technical Monograph: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid in Pharmaceutical Synthesis
Abstract This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5), a critical intermediate in the synthesis of pyrrolobenzodiazepine (PBD) dimers and quinazoline-based EGFR inhibitors. We examine its physicochemical properties, validated synthetic routes, and chemoselective reactivity profiles. Special emphasis is placed on the orthogonal protection strategies required to manipulate the nitro, carboxylic acid, and benzyl ether functionalities during complex drug discovery workflows.
Chemical Identity & Structural Analysis[1][2]
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a trisubstituted benzoic acid derivative. Its structure is defined by a crowded substitution pattern where the steric bulk of the ortho-nitro and meta-methoxy groups influences both solubility and reactivity.
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid |
| CAS Number | 3584-32-5 |
| Molecular Formula | C₁₅H₁₃NO₆ |
| Molecular Weight | 303.27 g/mol |
| SMILES | COC1=C(C=CC(=C1[O-])C(=O)O)OCC2=CC=CC=C2 |
| InChI Key | AWQSWWDWMMXFIH-UHFFFAOYSA-N |
| Appearance | Pale yellow to cream crystalline powder |
Functional Group Analysis
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Nitro Group (C2): Highly electron-withdrawing; deactivates the ring but serves as a latent amine for subsequent cyclization (e.g., to quinazolines or benzodiazepines).
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Methoxy Group (C3): Electron-donating; provides essential solubility and pharmacophore alignment in final drug targets.
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Benzyloxy Group (C4): Acts as a robust protecting group for the phenol. Its removal (hydrogenolysis) reveals a nucleophilic hydroxyl group for further derivatization.
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Carboxylic Acid (C1): The primary handle for amide coupling or esterification.
Physical Properties Profile
Understanding the solid-state and solution-phase behavior of this compound is vital for process optimization.
Table 2: Physicochemical Properties
| Property | Value / Observation | Context for Process Dev |
| Melting Point | 180–220 °C (Range varies by polymorph/purity) | High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids). |
| Density (Predicted) | ~1.4 ± 0.1 g/cm³ | Relevant for packing and suspension calculations. |
| Solubility (Water) | Insoluble | Requires organic co-solvents for aqueous workups. |
| Solubility (Organic) | Soluble in DMF, DMSO, warm EtOAc | DMF is the preferred solvent for coupling reactions; EtOAc for extraction. |
| pKa (Predicted) | ~2.7 (Carboxylic Acid) | Significantly more acidic than benzoic acid (pKa 4.2) due to the ortho-nitro electron-withdrawing effect. |
| LogP | ~3.48 | Lipophilic; readily crosses cell membranes but requires formulation for bioavailability. |
Synthetic Production & Process Chemistry
The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a classic example of directing group manipulation. The starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid), requires sequential functionalization.
Validated Synthetic Route
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O-Alkylation (Protection): Vanillic acid is treated with benzyl bromide and a base (K₂CO₃) in DMF. This protects the phenol as a benzyl ether.
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Nitration (Regioselective): The protected intermediate is nitrated.[1] The ortho-position (C2) is favored due to the synergistic directing effects of the C3-methoxy and C4-benzyloxy groups, despite the steric crowding.
Graphviz Diagram 1: Synthetic Pathway
Figure 1: Synthetic route highlighting the regioselective nitration controlled by electron-donating alkoxy groups.
Chemical Reactivity & Applications[5]
The utility of CAS 3584-32-5 lies in its "chemoselective orthogonality." Researchers can manipulate one functional group without affecting the others, provided the correct conditions are chosen.
A. Nitro Reduction vs. Benzyl Deprotection
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Selective Nitro Reduction: To obtain the anthranilic acid derivative (2-amino) without cleaving the benzyl ether, use Fe/Acetic Acid or SnCl₂ . Catalytic hydrogenation (H₂/Pd-C) poses a high risk of simultaneous benzyl cleavage.
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Global Deprotection: High-pressure hydrogenation with Pd/C will reduce the nitro group and cleave the benzyl ether, yielding 2-amino-4-hydroxy-3-methoxybenzoic acid.
B. Carboxylic Acid Activation
The steric bulk of the ortho-nitro group can hinder nucleophilic attack at the carbonyl. Conversion to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride is often necessary before amide coupling.
Graphviz Diagram 2: Reactivity & Application Flow
Figure 2: Chemoselective reactivity pathways. Note the distinction between selective nitro reduction and global hydrogenation.
Handling, Safety, and Storage
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The benzyl ether is generally stable, but the nitro group warrants protection from excessive heat to avoid decomposition.
References
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PubChem. (2025).[2] 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (Compound Summary).[2][3][1][4][5][6] National Library of Medicine. [Link]
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UCL Discovery. (2005). Synthesis of PBD Prodrugs for ADEPT Therapy. (Discusses the synthesis of the title compound as Intermediate 185). [Link]
Sources
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- 2. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. allmpus.com [allmpus.com]
- 5. 3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. 3-methoxy-4-nitrobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
